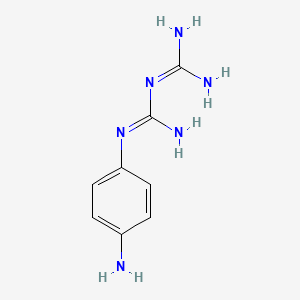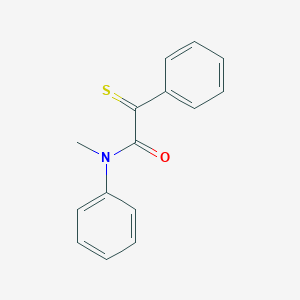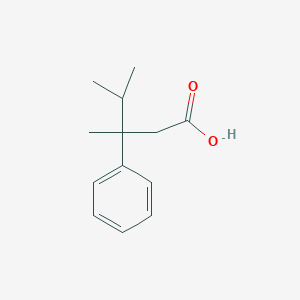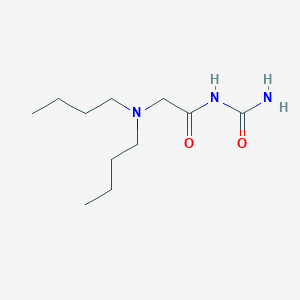
n2,n2-Dibutyl-n-carbamoylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n2,n2-Dibutyl-n-carbamoylglycinamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of n2,n2-Dibutyl-n-carbamoylglycinamide typically involves the reaction of glycinamide with dibutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
n2,n2-Dibutyl-n-carbamoylglycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
n2,n2-Dibutyl-n-carbamoylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which n2,n2-Dibutyl-n-carbamoylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
n2,n2-Dibutyl-n-carbamoylglycinamide can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide. These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
28788-22-9 |
|---|---|
Formule moléculaire |
C11H23N3O2 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-carbamoyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C11H23N3O2/c1-3-5-7-14(8-6-4-2)9-10(15)13-11(12)16/h3-9H2,1-2H3,(H3,12,13,15,16) |
Clé InChI |
IYZKSPKMQZCCBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


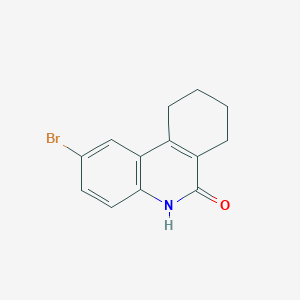
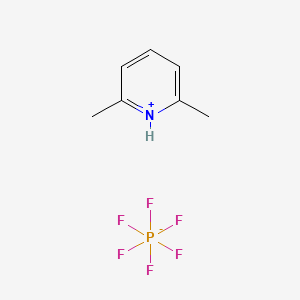
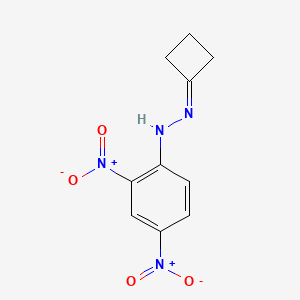
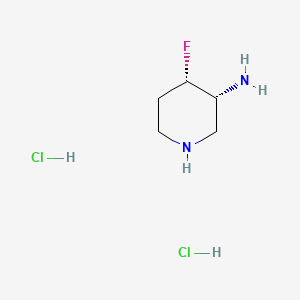
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
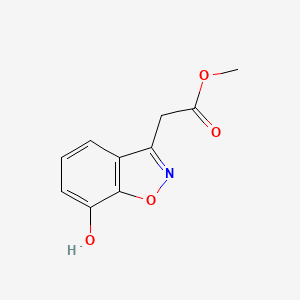
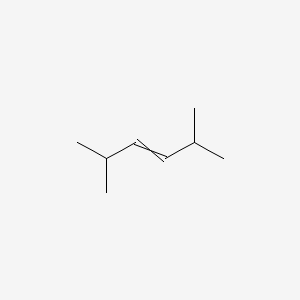
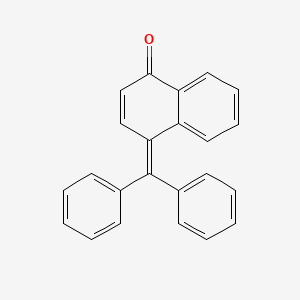
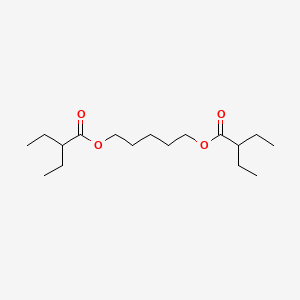
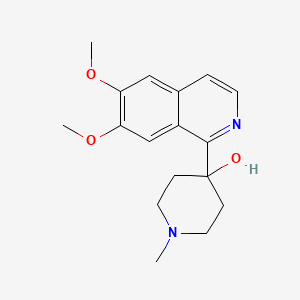
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
